molecular formula C10H11N3O B13330788 (2-(Furan-2-yl)-6-methylpyrimidin-4-yl)methanamine

(2-(Furan-2-yl)-6-methylpyrimidin-4-yl)methanamine

Cat. No.: B13330788
M. Wt: 189.21 g/mol
InChI Key: OFXIRAZIXBPJSE-UHFFFAOYSA-N
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Description

(2-(Furan-2-yl)-6-methylpyrimidin-4-yl)methanamine is a heterocyclic compound that features both furan and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Furan-2-yl)-6-methylpyrimidin-4-yl)methanamine typically involves the formation of the pyrimidine ring followed by the introduction of the furan moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-furancarboxaldehyde with 2-amino-4,6-dimethylpyrimidine in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-(Furan-2-yl)-6-methylpyrimidin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrimidine ring can produce dihydropyrimidines .

Scientific Research Applications

(2-(Furan-2-yl)-6-methylpyrimidin-4-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2-(Furan-2-yl)-6-methylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Furan-2-yl)-6-methylpyrimidin-4-yl)methanamine is unique due to the presence of both furan and pyrimidine rings, which confer distinct chemical and biological properties.

Biological Activity

The compound (2-(Furan-2-yl)-6-methylpyrimidin-4-yl)methanamine is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidines are known for their role in various biological processes, including nucleic acid structure and function. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented as follows:

C11H12N4O\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}

This structure consists of a furan ring fused with a methylpyrimidine moiety, which may contribute to its biological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including those similar to this compound. For instance, research on related compounds has shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Table 1: Cytotoxicity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AA549 (Lung)794.37
Compound BHT29 (Colon)654.31
This compoundTBDTBDCurrent Study

2. Enzyme Inhibition

Enzyme inhibition is a key mechanism through which many biologically active compounds exert their effects. For example, studies on related furan-containing compounds have demonstrated potent inhibition of tyrosinase, an enzyme involved in melanin synthesis. This suggests that this compound may also possess similar inhibitory properties.

Table 2: Tyrosinase Inhibition Studies

CompoundIC50 (µM)Mechanism of ActionReference
Compound C0.0433Mixed inhibition
Compound DTBDTBDCurrent Study

3. Antimicrobial Activity

Pyrimidine derivatives have been explored for their antimicrobial properties as well. Compounds structurally related to this compound have shown activity against various bacterial strains, indicating potential as antibacterial agents.

Case Studies

  • Study on Anticancer Properties : A study evaluated the cytotoxic effects of several pyrimidine derivatives against A549 and HT29 cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to standard chemotherapy agents, suggesting the potential for development into new anticancer therapies .
  • Tyrosinase Inhibition : Research focused on furan-chalcone derivatives demonstrated significant tyrosinase inhibitory activity, with molecular docking studies revealing binding interactions at critical active sites . This raises the possibility that this compound could similarly inhibit tyrosinase and affect pigmentation processes.

The exact mechanism of action for this compound remains to be fully elucidated; however, it likely involves:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and pigmentation.
  • Interaction with Cellular Pathways : The compound may influence signaling pathways related to cell growth and apoptosis.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

[2-(furan-2-yl)-6-methylpyrimidin-4-yl]methanamine

InChI

InChI=1S/C10H11N3O/c1-7-5-8(6-11)13-10(12-7)9-3-2-4-14-9/h2-5H,6,11H2,1H3

InChI Key

OFXIRAZIXBPJSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CO2)CN

Origin of Product

United States

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